molecular formula C11H4Cl5NO2 B1206349 Pyrrolomycin D CAS No. 81910-07-8

Pyrrolomycin D

Cat. No.: B1206349
CAS No.: 81910-07-8
M. Wt: 359.4 g/mol
InChI Key: IJODRMYZNYTFTC-UHFFFAOYSA-N
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Description

Pyrrolomycin D is a natural product found in Streptomyces and Streptomyces fumanus with data available.

Scientific Research Applications

Antibacterial Activity

1. Spectrum of Activity
Pyrrolomycin D exhibits potent antibacterial activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. Studies have reported a minimum inhibitory concentration (MIC) as low as 1 ng/ml against S. aureus, indicating its high potency . The compound's effectiveness is attributed to its ability to disrupt the proton gradient across bacterial membranes, leading to membrane depolarization and uncoupling oxidative phosphorylation .

2. Mechanism of Action
The primary mechanism by which this compound exerts its antibacterial effects involves protonophoric activity. It functions by dissipating the proton motive force necessary for ATP synthesis in bacteria, ultimately leading to cell death . This mechanism is particularly effective against biofilms formed by staphylococci, which are often resistant to conventional antibiotics .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (ng/ml)MBC (µg/ml)Activity Type
Staphylococcus aureus1Low µg/mlGram-positive
Enterococcus faecalis5Low µg/mlGram-positive
Escherichia coli ΔtolC25Low µg/mlGram-negative mutant

Antibiofilm Properties

This compound has shown significant antibiofilm activity, making it a candidate for treating infections associated with biofilms. Research indicates that it can inhibit biofilm formation at concentrations as low as 0.09 µM, surpassing the effectiveness of many other antibiotics . The selectivity index of this compound exceeds 1000, suggesting a favorable safety profile for potential clinical use .

Anthelmintic Applications

In addition to its antibacterial properties, this compound has been evaluated for its anthelmintic activity. A study demonstrated that crude extracts containing this compound were effective against nematodes such as Haemonchus contortus, achieving over 90% clearance in animal models . However, purified this compound alone did not exhibit significant activity against this parasite at certain dosages, highlighting the need for further investigation into its formulation and delivery methods .

Table 2: Anthelmintic Activity of Pyrrolomycin Compounds

CompoundDosage (mg/jird)Percentage Clearance (%)
Dioxapyrrolomycin0.3390.9
Pyrrolomycin C0.110
This compound0.110

Case Studies and Research Findings

1. In Vivo Studies
In vivo studies have demonstrated that this compound displays moderate cytotoxicity in animal models but has shown promising results in combating bacterial infections and biofilms. For instance, a study involving E. coli ΔtolC mutants revealed that resistance mechanisms could be linked to genetic rearrangements affecting outer membrane channels .

2. Resistance Mechanisms
Understanding the resistance mechanisms to this compound is crucial for optimizing its use in clinical settings. Research indicates that certain bacterial strains can develop resistance through genetic mutations that enhance their ability to expel the antibiotic from their cells .

3. Synthetic Analogues
Recent advancements in synthetic chemistry have led to the development of nitro-substituted pyrrolomycins aimed at reducing cytotoxicity while maintaining or enhancing antibacterial activity . These analogues are currently under investigation for their potential as safer alternatives in therapeutic applications.

Properties

CAS No.

81910-07-8

Molecular Formula

C11H4Cl5NO2

Molecular Weight

359.4 g/mol

IUPAC Name

(3,5-dichloro-2-hydroxyphenyl)-(3,4,5-trichloro-1H-pyrrol-2-yl)methanone

InChI

InChI=1S/C11H4Cl5NO2/c12-3-1-4(9(18)5(13)2-3)10(19)8-6(14)7(15)11(16)17-8/h1-2,17-18H

InChI Key

IJODRMYZNYTFTC-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)C2=C(C(=C(N2)Cl)Cl)Cl)O)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1C(=O)C2=C(C(=C(N2)Cl)Cl)Cl)O)Cl)Cl

Key on ui other cas no.

81910-07-8

Synonyms

pyrrolomycin D

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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